Inosine-5'-diphosphate trisodium salt is a nucleotide derivative that plays a significant role in various biochemical processes, particularly in nucleic acid metabolism and energy transfer. It serves as a precursor for the synthesis of other nucleotide analogs and is involved in enzymatic reactions that regulate cellular functions. This compound is commonly utilized in both research and industrial applications.
Inosine-5'-diphosphate trisodium salt can be derived from inosine monophosphate through phosphorylation reactions. It is often produced through microbial fermentation processes, where specific strains of bacteria or yeast are genetically engineered to overproduce inosine monophosphate, which is then converted to inosine diphosphate via enzymatic phosphorylation .
Inosine-5'-diphosphate trisodium salt can be synthesized using various methods:
The synthesis process requires precise control over temperature and pH to ensure optimal conditions for the phosphorylation reactions. The purification process often involves crystallization techniques to isolate the trisodium salt form from the reaction mixture.
Inosine-5'-diphosphate trisodium salt consists of a ribose sugar, a hypoxanthine base, and two phosphate groups. The structure can be represented as follows:
The empirical formula can be expressed in Hill notation as C₁₀H₁₄N₄O₁₁P₂, with the compound being soluble in water due to its ionic nature .
Inosine-5'-diphosphate trisodium salt undergoes several types of chemical reactions:
The reaction conditions for oxidation typically require acidic environments, while reduction reactions may necessitate alkaline conditions. The choice of reagents significantly influences the yield and specificity of the products formed.
Inosine-5'-diphosphate trisodium salt plays a crucial role in nucleotide metabolism by acting as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions. It modulates signaling pathways by influencing protein kinases and other signaling molecules within cells.
Specifically, it participates in the regulation of nucleoside diphosphatase activity, which controls nucleotide levels crucial for cellular functions such as energy transfer and signal transduction .
The compound's properties make it suitable for various biochemical assays and applications in research settings .
Inosine-5'-diphosphate trisodium salt has diverse applications across multiple fields:
This compound's versatility underscores its significance in both scientific research and industrial applications, making it a valuable tool for understanding complex biochemical processes.
Inosine-5'-diphosphate trisodium salt (IDP) serves as a critical metabolic intermediary in purine nucleotide pathways, functioning both as a substrate and product in enzymatic interconversion networks. This nucleotide derivative participates in the purine salvage pathway, where it enables recycling of purine bases for nucleotide re-synthesis, thereby conserving cellular energy resources [1] [8]. The compound's structural similarity to adenosine and guanosine nucleotides allows enzymatic cross-talk, with IDP serving as a precursor for inosine triphosphate (ITP) synthesis through nucleotide diphosphate kinase activity [9].
Table 1: Enzymatic Reactions Involving Inosine-5'-diphosphate (IDP)
Enzyme | Reaction | Metabolic Significance |
---|---|---|
Nucleoside diphosphatase | IDP → Inosine + Phosphate | Histochemical demonstration of enzyme activity |
ITP Pyrophosphatase | ITP → IDP + Phosphate | Prevents deaminated nucleotide accumulation |
Nucleoside diphosphate kinase | ATP + IDP ⇌ ADP + ITP | Maintains nucleotide triphosphate pools |
5'-Nucleotidase | IMP → Inosine + Phosphate | Terminal step in purine catabolism |
The deamination vulnerability of adenine nucleotides positions IDP at a crucial metabolic intersection. Adenosine deaminase converts adenosine to inosine, which subsequently enters phosphorylation pathways leading to IDP formation [9]. This pathway becomes particularly significant during cellular energy stress when ATP depletion accelerates purine interconversion. Additionally, IDP serves as a key substrate for studying nucleoside diphosphatase (NDPase) activity in histoenzymatic investigations, where its hydrolysis demonstrates enzyme localization and function in cellular energy regulation [7].
The enzyme inosine triphosphate pyrophosphatase (ITPA) represents another critical metabolic node involving IDP biochemistry. ITPA hydrolyzes deaminated purine nucleoside triphosphates (ITP/dITP) to their monophosphate forms via IDP intermediates, preventing their incorporation into nucleic acids and maintaining genomic integrity [9]. This enzymatic pathway underscores IDP's role as a metabolic checkpoint in nucleotide quality control.
IDP influences cellular signaling through multiple mechanisms, primarily by serving as a phosphate donor in kinase-mediated phosphorylation cascades and modulating nucleotide-dependent signaling complexes. As a structural analog of purine nucleotides, IDP competes with ATP and GTP in various enzymatic reactions, subtly altering signal amplification in energy-sensitive pathways [1] [4].
Table 2: IDP Involvement in Signal Transduction Pathways
Signaling Pathway | Mechanism of Action | Research Applications |
---|---|---|
G protein activation | Binds α-subunit nucleotide-binding sites | Studies of G protein-coupled receptor signaling |
Calcium flux regulation | Modulates purinergic receptor sensitivity | Investigation of calcium-dependent signaling |
Kinase phosphorylation | Alters ATP-dependent kinase kinetics | Analysis of phosphorylation dynamics |
Small GTPase function | Influences GTP/GDP exchange rates | Examination of Ras superfamily regulation |
Research demonstrates IDP's capacity to engage nucleotide-binding domains of signaling proteins. In HL-60 leukemia cell membrane studies, IDP derivatives showed enhanced hydrolysis compared to GTP in chemokine-stimulated assays, indicating selective engagement with specific Gα subunits [4] [5]. This property makes IDP trisodium salt invaluable for dissecting heterotrimeric G protein signaling mechanisms, particularly in systems where nucleotide hydrolysis kinetics reveal receptor activation states.
The compound further modulates calcium signaling pathways through indirect effects on purinergic receptor sensitivity. Studies using membrane preparations demonstrate that nucleotide diphosphates like IDP can influence P2Y receptor activation thresholds, thereby altering intracellular calcium flux dynamics [1] [4]. This regulatory function positions IDP as a subtle modulator of excitation-secretion coupling in neural and secretory systems.
While not a primary ligand for classical purinergic receptors, IDP influences purinergic signaling through metabolic conversion to active nucleosides and nucleotides. IDP serves as a precursor pool for inosine generation, which subsequently modulates adenosine receptor (A₁, A₂ₐ, A₂в, A₃) activity through both direct binding and indirect alteration of adenosine availability [9].
The ectonucleotidase pathway represents a significant mechanism whereby IDP interfaces with purinergic signaling. Membrane-bound ectonucleotidases sequentially hydrolyze ATP to ADP, AMP, and adenosine, with IDP potentially entering this cascade through enzymatic interconversion [9]. This positions extracellular IDP pools to influence adenosine receptor tone, particularly in tissues with high ectonucleotidase expression such as neural synapses and vascular endothelium.
Research indicates that IDP metabolites interact with novel purinergic recognition sites distinct from classical P1 and P2 receptors. In guinea pig bladder preparations, inosine nucleotides demonstrated contractile activity at concentrations where adenosine nucleotides were ineffective, suggesting unique receptor populations responsive to deaminated nucleotides [4] [5]. These findings highlight the complexity of purinergic signaling beyond canonical receptors.
The second messenger implications of IDP metabolism extend to cyclic nucleotide regulation. Through its influence on adenosine availability, IDP indirectly modulates adenylyl cyclase activity via adenosine receptors coupled to both Gₛ (stimulatory) and Gᵢ (inhibitory) proteins [1] [9]. This dual regulatory capacity enables context-dependent fine-tuning of cAMP-dependent signaling pathways in response to cellular energy status.
Table 3: Purinergic Signaling Interactions of IDP Metabolites
Receptor Type | Interaction Mechanism | Functional Consequence |
---|---|---|
Adenosine receptors | Indirect via inosine/adenosine conversion | Altered cAMP production and vasodilation |
Novel inosine receptors | Direct binding of deaminated nucleotides | Smooth muscle contraction in bladder preparations |
P2Y receptors | Competitive inhibition at nucleotide sites | Modulated calcium mobilization |
Adenosine transporters | Altered substrate availability | Regulation of extracellular adenosine concentrations |
Table 4: Compound Nomenclature and Identifiers
Chemical Designation | Identifier |
---|---|
IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate trisodium salt |
CAS Registry Number | 81012-88-6 |
Molecular Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ |
Synonyms | 5'-IDP · 3Na; Inosine-5'-diphosphoric acid trisodium salt; Inosine 5'-pyrophosphate; IDP sodium salt; Trisodium inosine diphosphate |
Molecular Weight | 494.1 g/mol |
Appearance | White to off-white powder |
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